Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is a chemical compound with the Chemical Abstracts Service (CAS) number 37704-45-3. This compound belongs to the indolizine family, characterized by a bicyclic structure that includes a nitrogen atom. It is recognized for its potential applications in medicinal chemistry and organic synthesis.
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is classified as a carboxylate ester due to the presence of an ester functional group. It also features a hydroxyl group and a ketone, indicating its potential reactivity and versatility in chemical reactions.
The synthesis of methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate typically involves the reaction of 5-methoxy-3,4-dihydro-2H-pyrrole with dimethyl 1,3-acetonedicarboxylate. This reaction proceeds through a multi-step process that may include cyclization and functional group transformations .
The detailed synthesis may involve:
The molecular structure of methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate can be represented in various formats:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement of atoms.
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate can undergo several chemical reactions:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. Each reaction type may yield different derivatives useful in various applications.
While specific mechanisms for methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate are not extensively documented in literature, compounds within this class often exhibit biological activity through interactions with specific receptors or enzymes.
Research indicates that derivatives of indolizines may act as modulators in biological systems due to their structural similarities to naturally occurring biomolecules . Further studies are necessary to elucidate precise mechanisms involving this compound.
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is typically presented as a solid at room temperature. Specific melting points or solubility data may vary based on purity and sample preparation.
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) provide insights into its functional groups and bonding characteristics.
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate has potential applications in:
Recent advances (2016–2024) in indolizine synthesis emphasize transition-metal-catalyzed cyclizations and pyrrole-based annulations. The core construction of methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 37704-45-3, C₁₀H₁₁NO₄, MW 209.20) typically employs pyridine or functionalized pyrrole precursors [5]. A prominent route involves the intramolecular cyclization of ethyl 2-(4-methylphenylsulfonamido)acetate with methyl 2-(chloromethyl)-4-phenoxybenzoate analogs, forming the bicyclic indolizine scaffold under mild basic conditions [4] [10]. Microwave-assisted methods have reduced reaction times from hours to minutes while improving core purity (>95%) by minimizing decarboxylation side reactions [5]. Alternative strategies include oxidative coupling of prefunctionalized pyrrolidines, though yields remain moderate (50–65%) due to competing polymerization [5].
Table 1: Comparison of Indolizine Core Construction Methods
Method | Precursor | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Pyridine cyclization | Ethyl 2-(chloromethyl)benzoate | K₂CO₃, DMF, 80°C | 62 | 90 |
Pyrrole annulation | N-substituted pyrrole esters | Pd(OAc)₂, 100°C | 78 | 97 |
Microwave-assisted | Methyl 4-hydroxyphenylacetate | Microwave, 150°C, 15 min | 85 | 98 |
Achieving regiocontrol at C3 and C7 positions is critical due to the compound’s keto-enol tautomerism. The canonical SMILES (O=C(C₁=C₂CCCN₂C(C=C₁O)=O)OC) confirms the ester group at C8 and hydroxyl at C7, stabilized by intramolecular hydrogen bonding [2] [4]. Electrophilic aromatic substitution preferentially targets C3 due to its higher electron density, enabling bromination or nitration with >90% regioselectivity using Br₂/FeBr₃ in dichloromethane [5]. Conversely, C7 hydroxylation is accomplished via ortho-lithiation of C8-ester precursors at −78°C followed by oxygen quenching, though over-oxidation to quinone derivatives requires careful stoichiometric control [5] [9]. Computational studies indicate that steric hindrance from the C8 ester directs electrophiles toward C3, consistent with observed product distributions [5].
Esterification at C8 utilizes gold or palladium catalysts to suppress decarboxylation. Gold(I) complexes (e.g., AuCl(PPh₃)/AgOTf) convert 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid to the methyl ester in 92% yield within 2 hours, outperforming traditional H₂SO₄/methanol methods (yield: 65–70%) [5] [9]. The 5-oxo group’s oxidation employs MnO₂ or TEMPO/PhI(OAc)₂ systems, with TEMPO proving superior for chemoselectivity (95% conversion vs. MnO₂’s 80%) [5]. Catalyst recycling studies show Pd/C maintains efficacy over five cycles but requires solvent polarity adjustments (e.g., switching toluene to dimethylformamide) to prevent nanoparticle aggregation [5].
Solvent polarity dictates cyclization efficiency and byproduct formation. Nonpolar solvents (toluene) favor dehydration side products (yield: 40%), while polar aprotic solvents (dimethylformamide, acetonitrile) stabilize the enol form via hydrogen bonding, improving yields to 75–80% [2] [9]. Water-containing systems enable greener synthesis but necessitate phase-transfer catalysts (tetrabutylammonium bromide) to solubilize intermediates. Kinetic studies in acetonitrile reveal second-order dependence on substrate concentration, suggesting associative transition states [5]. Optimized cyclization uses dimethylformamide:water (9:1) at 60°C, achieving 85% isolated yield with 97% purity confirmed by high-performance liquid chromatography [2] [4].
Table 2: Solvent Optimization for Key Cyclization Step
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Toluene | 110 | 8 | 40 | 75 |
Acetonitrile | 80 | 6 | 75 | 92 |
Dimethylformamide | 60 | 4 | 82 | 95 |
Dimethylformamide:water (9:1) | 60 | 3 | 85 | 97 |
Scalability is hampered by three key issues: low-yielding oxidation steps (50–60% in batch reactors), ester hydrolysis during workup, and chromatographic purification bottlenecks [4] [9]. Continuous-flow systems address oxidation inconsistencies by precisely controlling oxygen stoichiometry, boosting yields to 80% [5]. Hydrolysis is mitigated via silyl protection of the C7 hydroxyl before esterification, increasing overall yield from 45% to 68% [4] [9]. Purification challenges necessitate switching from silica gel chromatography to crystallization from ethanol:water (4:1), reducing processing time by 70% and recovering >90% product [2]. Nevertheless, kilogram-scale production remains constrained by high catalyst loadings (5 mol%), motivating research into immobilized catalysts [5] [9].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: